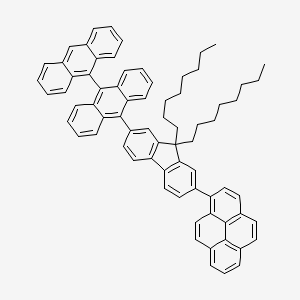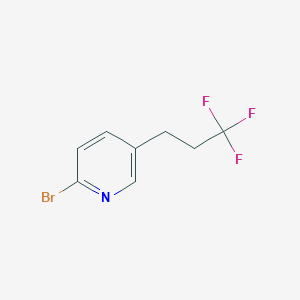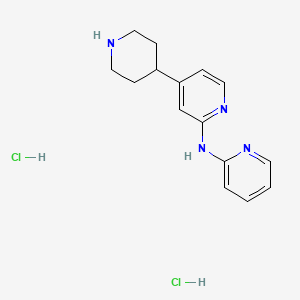
1-(7-(9,9'-Bianthracen-10-yl)-9,9-dioctyl-9h-fluoren-2-yl)pyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-(9,9’-Bianthracen-10-yl)-9,9-dioctyl-9H-fluoren-2-yl)pyrene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes a pyrene core linked to a fluorenyl group and further extended with bianthracenyl and dioctyl substituents. The compound is of significant interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dioctyl-9H-fluoren-2-yl)pyrene typically involves multi-step organic reactions. The process begins with the preparation of the fluorenyl and pyrene intermediates, which are then coupled through a series of reactions. Key steps include:
Suzuki Coupling Reaction: This reaction is used to couple the fluorenyl and pyrene intermediates. It involves the use of palladium catalysts and base in an inert atmosphere.
Bromination and Subsequent Coupling: The bianthracenyl group is introduced through bromination followed by coupling with the fluorenyl-pyrene intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product specifications.
化学反応の分析
Types of Reactions
1-(7-(9,9’-Bianthracen-10-yl)-9,9-dioctyl-9H-fluoren-2-yl)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrocarbon derivatives.
科学的研究の応用
1-(7-(9,9’-Bianthracen-10-yl)-9,9-dioctyl-9H-fluoren-2-yl)pyrene has several scientific research applications:
Optoelectronics: Used in the development of OLEDs due to its excellent photophysical properties.
Material Science: Employed in the fabrication of organic semiconductors and photovoltaic cells.
Biological Studies: Investigated for its interactions with biological macromolecules and potential use in bioimaging.
Chemical Sensors: Utilized in the design of chemical sensors for detecting environmental pollutants.
作用機序
The mechanism of action of 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dioctyl-9H-fluoren-2-yl)pyrene involves its interaction with light and electronic states. The compound absorbs light and undergoes electronic transitions, which are crucial for its function in optoelectronic devices. The molecular targets include the electronic states of the aromatic rings, and the pathways involve energy transfer and charge transport mechanisms.
類似化合物との比較
Similar Compounds
- 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9H-fluoren-2-yl)pyrene
- 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9H-fluoren-2-yl)pyrene
Uniqueness
1-(7-(9,9’-Bianthracen-10-yl)-9,9-dioctyl-9H-fluoren-2-yl)pyrene is unique due to its specific combination of substituents, which confer distinct photophysical properties. The dioctyl groups enhance solubility and processability, making it more suitable for industrial applications compared to its dimethyl and dihexyl counterparts.
特性
分子式 |
C73H66 |
|---|---|
分子量 |
943.3 g/mol |
IUPAC名 |
1-[7-(10-anthracen-9-ylanthracen-9-yl)-9,9-dioctylfluoren-2-yl]pyrene |
InChI |
InChI=1S/C73H66/c1-3-5-7-9-11-21-44-73(45-22-12-10-8-6-4-2)66-47-54(56-40-36-51-35-34-49-26-23-27-50-37-43-65(56)70(51)68(49)50)38-41-59(66)60-42-39-55(48-67(60)73)69-61-30-17-19-32-63(61)72(64-33-20-18-31-62(64)69)71-57-28-15-13-24-52(57)46-53-25-14-16-29-58(53)71/h13-20,23-43,46-48H,3-12,21-22,44-45H2,1-2H3 |
InChIキー |
JOLJDYOOUWTIQJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C7=C1C=C(C=C7)C8=C9C=CC=CC9=C(C1=CC=CC=C18)C1=C2C=CC=CC2=CC2=CC=CC=C21)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid, P,P'-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2)](/img/structure/B15126011.png)
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B15126016.png)

![8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B15126029.png)
![6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine](/img/structure/B15126037.png)
![Sodium;4-[(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxy]-4-oxobutanoate](/img/structure/B15126043.png)


![(R)-N,N-Dimethyl-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocin-14-amine](/img/structure/B15126061.png)
![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;hydrochloride](/img/structure/B15126069.png)

![N-(2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)cyclopentanamine](/img/structure/B15126081.png)
![N-(2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)-N-methylpropane-1-sulfonamide;hydrochloride](/img/structure/B15126096.png)

